molecular formula C19H17F2NO3 B2558329 4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide CAS No. 1226454-60-9

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide

Cat. No. B2558329
M. Wt: 345.346
InChI Key: QKZFIMZYYDPIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide” is a compound that has gained significant attention in recent years. It has a molecular formula of C19H17F2NO3 and a molecular weight of 345.346 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 345.340 Da and the monoisotopic mass is 345.117645 Da .

Scientific Research Applications

Environmental Persistence and Degradation

Research into compounds with complex structures, including those with cyclopropyl and difluorobenzyl groups, often touches on their environmental persistence and degradation pathways. For example, studies on parabens, which share some structural similarities in terms of aromatic rings and substituents, highlight concerns about their ubiquity in water and sediments, potential for endocrine disruption, and the formation of more stable, possibly toxic degradation products (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]. Understanding the environmental fate of similar compounds could lead to improved waste treatment processes and environmental protection strategies.

Pharmacological Potential

The structure of 4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide suggests potential pharmacological applications. Compounds with benzamide moieties, for example, are explored for their anticancer properties and roles in enzyme inhibition (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012)[https://consensus.app/papers/mafosfamide-anticancer-agent-investigations-trials-mazur/416eca464a71505bbe592245ca414135/?utm_source=chatgpt]. The specific substituents and structure of a compound can significantly impact its biological activity, including binding affinity to targets and bioavailability.

Material Science Applications

In the realm of materials science, compounds with unique structures are often investigated for their potential as novel catalysts, ligands, or components in electronic devices. For instance, cyclometalating ligands have been extensively studied for their use in phosphorescent materials with applications in organic light-emitting diodes (OLEDs) (Chi & Chou, 2010)[https://consensus.app/papers/phosphors-cyclometalating-ligands-fundamentals-chi/bb6c71dd962e51478d10558b761f1af4/?utm_source=chatgpt]. The electronic properties of such compounds can be finely tuned for specific applications, suggesting that a compound like 4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide could be of interest in developing new materials or technologies.

properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-[(2,4-difluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3/c20-15-6-3-14(17(21)9-15)10-22-19(24)13-4-7-16(8-5-13)25-11-18(23)12-1-2-12/h3-9,12H,1-2,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFIMZYYDPIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(2,4-difluorobenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.